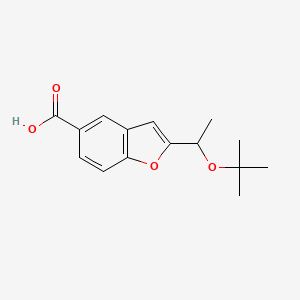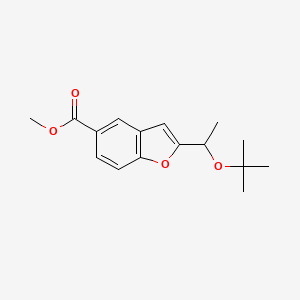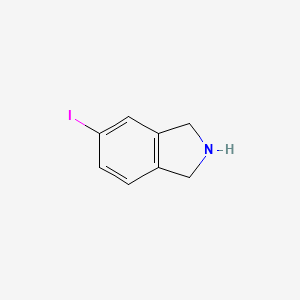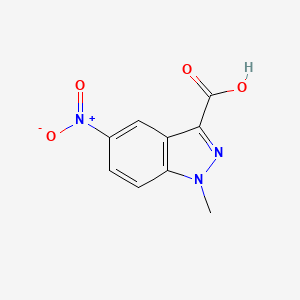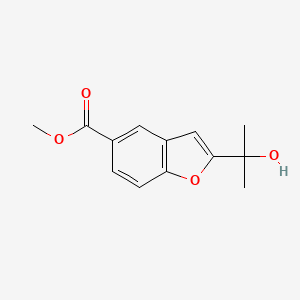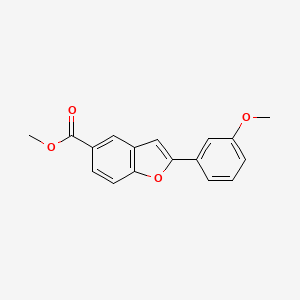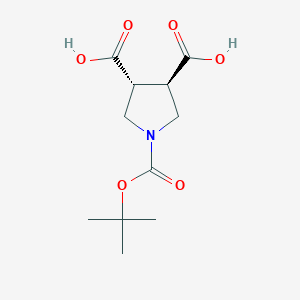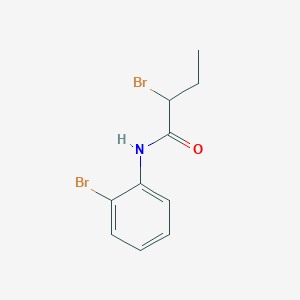
2,4-二氯-6-(3-甲氧基苯基)嘧啶
描述
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H8Cl2N2O/c1-16-8-4-2-3-7 (5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3 . Further analysis of the molecular structure can be performed using techniques such as X-Ray crystal structure determination . Physical And Chemical Properties Analysis
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 255.1 . Further analysis of its physical and chemical properties can be performed using techniques such as DFT spectra .科学研究应用
合成和表征
2,4-二氯-6-(3-甲氧基苯基)嘧啶及其衍生物是合成各种药理活性分子中至关重要的中间化合物。这类嘧啶衍生物的合成涉及环化和氯化过程,有些方法可以实现产品纯度高达99.5%以上。通过X射线晶体学等方法,对这些化合物的结构特征进行了广泛研究,揭示了它们在形成氢键片层方面的潜力,并有助于了解它们的分子和晶体结构(Liu Guo-ji, 2009; Jorge Trilleras et al., 2009)。
抗菌和抗病毒活性
嘧啶衍生物表现出显著的抗菌和抗病毒活性。研究表明,某些2,4-二氨基嘧啶衍生物可以抑制细胞培养中的逆转录病毒复制,突显了它们作为抗逆转录病毒药物的潜力。此外,一些衍生物显示出有希望的抗菌特性,表明它们在开发新的抗菌剂方面具有用处(D. Hocková等,2003; J. Cieplik et al., 2008)。
光学和电子性质
嘧啶衍生物的光学和电子性质一直是一个备受关注的课题,特别是在非线性光学(NLO)领域。对硫代嘧啶衍生物及其苯基嘧啶衍生物的研究已经证明了它们在NLO应用中的潜力,得到了DFT/TDDFT和实验研究的支持。这些发现表明它们在光电子器件中的适用性,并强调了结构参数在其NLO特性中的作用(A. Hussain et al., 2020)。
缓蚀作用
嘧啶衍生物在缓蚀中也发挥着至关重要的作用,特别是对于铜等金属在盐性环境中的缓蚀。通过电化学方法评估了这些化合物的缓蚀性能,显示出在减少铜腐蚀方面具有显著潜力。这种应用在材料科学和工程领域尤为重要,为增强金属组件在恶劣环境中的寿命和耐久性提供了途径(K. F. Khaled et al., 2011)。
未来方向
作用机制
Target of Action
The primary targets of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum stress pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
生化分析
Biochemical Properties
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as inducible nitric oxide synthase and tumor necrosis factor-α, which are crucial in inflammatory pathways . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, it may interact with nuclear factor κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
The effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukins in immune cells . This inhibition can lead to reduced inflammation and altered immune responses. Furthermore, the compound affects gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, it inhibits inducible nitric oxide synthase by binding to its active site, preventing the production of nitric oxide, a key mediator of inflammation . Additionally, the compound can modulate the activity of nuclear factor κB by preventing its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and at low temperatures Long-term studies in vitro and in vivo have indicated that the compound can maintain its anti-inflammatory effects over time, but its efficacy may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have also shown that the compound’s efficacy in reducing inflammation is dose-dependent, with higher doses providing more pronounced effects .
Metabolic Pathways
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its anti-inflammatory effects. Additionally, it can influence metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation in specific tissues can influence its efficacy and toxicity. Studies have shown that the compound preferentially accumulates in inflamed tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammation . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

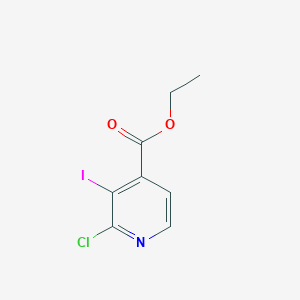
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
